molecular formula C16H17N7S B2398763 2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2380173-15-7

2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole

Cat. No.: B2398763
CAS No.: 2380173-15-7
M. Wt: 339.42
InChI Key: QJOWXGXSYBPCTG-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-1,3,4-thiadiazole with a piperazine derivative containing a pyridazine moiety can be carried out in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of biological activities and physicochemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7S/c1-12-18-21-16(24-12)23-9-7-22(8-10-23)15-5-4-14(19-20-15)13-3-2-6-17-11-13/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWXGXSYBPCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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